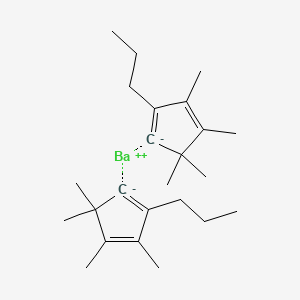

![molecular formula C10H16N5O14P3 B13403721 2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)

2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

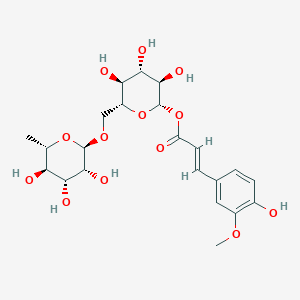

Guanosine-5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. Structurally, it consists of a guanine nucleobase attached to the 1’ carbon of the ribose sugar, with a triphosphate group attached to the 5’ carbon of the ribose . Guanosine-5’-triphosphate is essential for energy transfer within cells, protein synthesis, and signal transduction .

准备方法

Synthetic Routes and Reaction Conditions: Guanosine-5’-triphosphate can be synthesized through enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of guanylate kinase, which catalyzes the transfer of phosphate groups to guanosine-5’-monophosphate, forming guanosine-5’-triphosphate . The reaction conditions typically include a buffered solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of guanosine-5’-triphosphate often involves large-scale enzymatic reactions followed by purification using ion exchange chromatography . This method ensures high purity and yield of the compound, making it suitable for various applications in research and industry.

化学反应分析

Types of Reactions: Guanosine-5’-triphosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can be hydrolyzed to guanosine diphosphate and inorganic phosphate by the action of GTPases .

Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as GTPases, kinases, and phosphatases. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to ensure optimal enzyme activity .

Major Products: The major products formed from the hydrolysis of guanosine-5’-triphosphate include guanosine diphosphate and inorganic phosphate . These products play significant roles in various metabolic pathways and cellular processes.

科学研究应用

Guanosine-5’-triphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in nucleotide analysis.

Biology: Guanosine-5’-triphosphate is essential for RNA synthesis, protein synthesis, and signal transduction.

作用机制

Guanosine-5’-triphosphate exerts its effects through various molecular targets and pathways. It acts as an energy source for protein synthesis and gluconeogenesis. In signal transduction, guanosine-5’-triphosphate binds to G-proteins, activating them and triggering downstream signaling pathways . The hydrolysis of guanosine-5’-triphosphate to guanosine diphosphate by GTPases is a key step in regulating these pathways .

相似化合物的比较

Adenosine-5’-triphosphate: Another nucleoside triphosphate that serves as a universal energy currency in cells.

Cytidine-5’-triphosphate: Involved in the synthesis of RNA and phospholipids.

Uridine-5’-triphosphate: Plays a role in glycogen synthesis and other metabolic processes.

Uniqueness: Guanosine-5’-triphosphate is unique in its specific roles in signal transduction and protein synthesis. Unlike adenosine-5’-triphosphate, which is more universally used for energy transfer, guanosine-5’-triphosphate has specialized functions in cellular signaling and regulation .

属性

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYUALXHKNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861664 |

Source

|

| Record name | 2-Amino-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

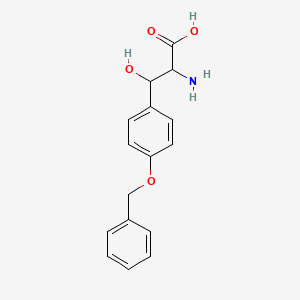

![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)

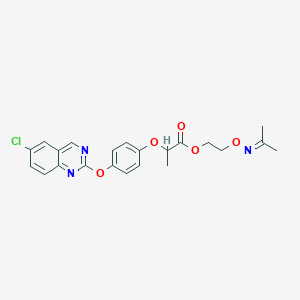

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)

![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)

![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)

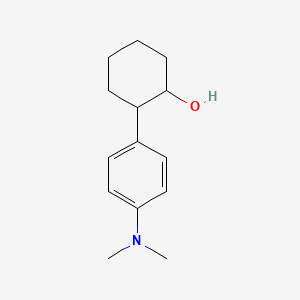

![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)